molecular formula C7H9N5O B11909630 3-Methyl-6-(methylamino)-3H-purin-8(7H)-one

3-Methyl-6-(methylamino)-3H-purin-8(7H)-one

Cat. No.: B11909630
M. Wt: 179.18 g/mol
InChI Key: CGWPIADVKMBUAD-UHFFFAOYSA-N
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Description

3-Methyl-6-(methylamino)-3H-purin-8(7H)-one is a chemical compound with the molecular formula C6H9N3O2. It is also known as 3-Methyl-6-methylaminouracil. This compound is a derivative of uracil, a pyrimidine nucleobase found in RNA. The compound’s structure includes a methyl group at the third position and a methylamino group at the sixth position on the purine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-6-(methylamino)-3H-purin-8(7H)-one typically involves the methylation of uracil derivatives. One common method is the reaction of 3-methyluracil with methylamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 50-60°C to ensure optimal yield.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-6-(methylamino)-3H-purin-8(7H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The methylamino group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted purine derivatives.

Scientific Research Applications

3-Methyl-6-(methylamino)-3H-purin-8(7H)-one has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex purine derivatives.

    Biology: The compound is studied for its potential role in nucleic acid metabolism and enzyme interactions.

    Medicine: Research is ongoing to explore its potential as an antiviral or anticancer agent.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Methyl-6-(methylamino)-3H-purin-8(7H)-one involves its interaction with specific molecular targets, such as enzymes involved in nucleic acid synthesis. The compound can inhibit the activity of these enzymes, leading to disruptions in DNA and RNA synthesis. This mechanism is particularly relevant in its potential antiviral and anticancer applications.

Comparison with Similar Compounds

Similar Compounds

    3-Methyluracil: Lacks the methylamino group at the sixth position.

    6-Methylaminouracil: Lacks the methyl group at the third position.

    1,3-Dimethyluracil: Has two methyl groups at the first and third positions.

Uniqueness

3-Methyl-6-(methylamino)-3H-purin-8(7H)-one is unique due to the presence of both a methyl group at the third position and a methylamino group at the sixth position. This unique structure contributes to its distinct chemical properties and potential biological activities.

Properties

Molecular Formula

C7H9N5O

Molecular Weight

179.18 g/mol

IUPAC Name

3-methyl-6-methylimino-7,9-dihydropurin-8-one

InChI

InChI=1S/C7H9N5O/c1-8-5-4-6(11-7(13)10-4)12(2)3-9-5/h3H,1-2H3,(H2,10,11,13)

InChI Key

CGWPIADVKMBUAD-UHFFFAOYSA-N

Canonical SMILES

CN=C1C2=C(NC(=O)N2)N(C=N1)C

Origin of Product

United States

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